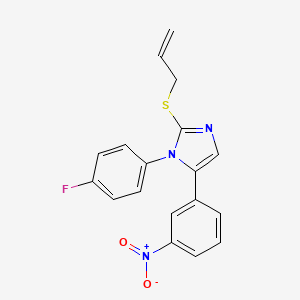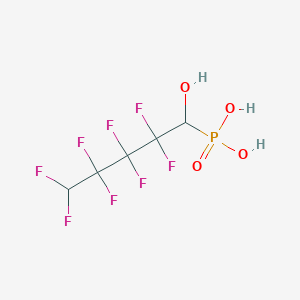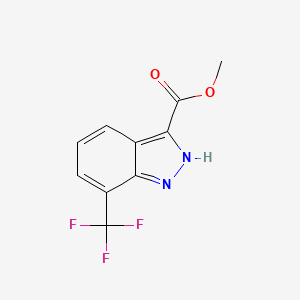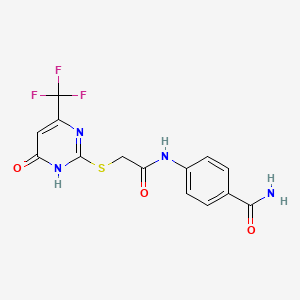
2-(allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C18H14FN3O2S and its molecular weight is 355.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole can be accomplished through multi-step organic synthesis. One possible method involves:
Starting with 4-fluoroacetophenone, which undergoes nitration to form 4-fluoro-3-nitroacetophenone.
This intermediate is then reacted with allyl thiol in the presence of a base to introduce the allylthio group.
The resulting compound is subjected to imidazole formation conditions, typically involving a condensation reaction with a suitable diamine, to produce the final compound.
Industrial Production Methods: Industrial-scale synthesis might utilize continuous flow reactions to improve yield and safety, particularly due to the sensitive nature of some of the intermediates.
Chemical Reactions Analysis
Types of Reactions: 2-(allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole undergoes various reactions such as:
Oxidation: The allylthio group can be oxidized to a sulfoxide or sulfone under the right conditions.
Reduction: The nitro group can be reduced to an amine, altering the compound's properties significantly.
Substitution: The fluorine atom on the phenyl ring is a site for nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Typical reagents are hydrogen gas (H2) with a palladium catalyst or tin chloride (SnCl2).
Substitution: Often done in the presence of a strong nucleophile such as sodium methoxide (NaOMe).
Major Products:
Sulfoxides, sulfones from oxidation.
Amines from reduction.
Substituted fluorophenyl derivatives from nucleophilic aromatic substitution.
Scientific Research Applications
2-(allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole has been explored for a range of applications:
In Chemistry: Utilized in synthetic organic chemistry as a building block for more complex molecules.
In Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial effects.
In Medicine: Explored as a lead compound in drug discovery, particularly for targeting diseases involving oxidative stress or bacterial infections.
In Industry: Could be useful as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The precise mechanism by which this compound exerts its effects can vary depending on the application:
Molecular Targets and Pathways:
As an antimicrobial agent, it may disrupt bacterial cell walls or interfere with microbial DNA replication.
In anti-inflammatory applications, it could inhibit key enzymes or signaling pathways involved in the inflammatory response.
The presence of the fluorophenyl and nitrophenyl groups suggests potential interactions with specific protein targets through hydrophobic or π-π stacking interactions.
Comparison with Similar Compounds
Comparing 2-(allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole to similar compounds:
2-(methylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole: Methylthio instead of allylthio may alter pharmacokinetics.
2-(allylthio)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole: The chlorine substituent might influence the electronic properties differently.
2-(allylthio)-1-(4-fluorophenyl)-5-(4-nitrophenyl)-1H-imidazole: The position of the nitro group on the aromatic ring could impact binding affinity to targets.
This should provide a comprehensive overview of this compound, its preparation, reactions, applications, mechanism, and comparisons. If there’s anything specific you need more detail on, just let me know!
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-prop-2-enylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c1-2-10-25-18-20-12-17(13-4-3-5-16(11-13)22(23)24)21(18)15-8-6-14(19)7-9-15/h2-9,11-12H,1,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBJCHRVUGUUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-2-phenyl-1,3-oxazole](/img/structure/B2924384.png)
![7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2924385.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2924389.png)


![Methyl 4-[(4-bromophenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2924392.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide](/img/structure/B2924394.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2924396.png)


![2-cyclopropyl-1-{1-[(pyridin-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2924400.png)

![N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2924405.png)
